molecular formula C7H4BF2NO2 B11907660 (2-Cyano-3,6-difluorophenyl)boronic acid

(2-Cyano-3,6-difluorophenyl)boronic acid

Cat. No.: B11907660
M. Wt: 182.92 g/mol
InChI Key: RNENWMXMEQMDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Cyano-3,6-difluorophenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with cyano and difluoro groups. It is commonly used in various chemical reactions, particularly in the Suzuki–Miyaura coupling, which is a widely-applied method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyano-3,6-difluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-cyano-3,6-difluoroiodobenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Properties

Molecular Formula

C7H4BF2NO2

Molecular Weight

182.92 g/mol

IUPAC Name

(2-cyano-3,6-difluorophenyl)boronic acid

InChI

InChI=1S/C7H4BF2NO2/c9-5-1-2-6(10)7(8(12)13)4(5)3-11/h1-2,12-13H

InChI Key

RNENWMXMEQMDNP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1C#N)F)F)(O)O

Origin of Product

United States

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